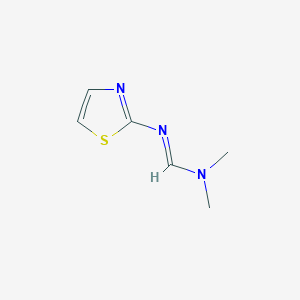
Methanimidamide, N,N-dimethyl-N'-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22076. The purity is usually 95%.
BenchChem offers high-quality Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- is a compound that has garnered interest due to its potential biological activities, particularly in the field of antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- (C₅H₈N₂S) is characterized by a thiazole ring, which is known for its role in various biological activities. The presence of the guanidinium moiety enhances its interaction with biological membranes and cellular components, making it a candidate for antibiotic development.
Antimicrobial Properties
Research indicates that compounds with guanidinium functionalities, such as Methanimidamide, exhibit significant antimicrobial properties. These compounds are particularly effective against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes and inhibiting essential cellular processes.
- Mechanism of Action :
- Membrane Disruption : The positively charged guanidinium group interacts with negatively charged lipids in bacterial membranes, leading to destabilization and increased permeability .
- Targeting Bacterial Proteins : Some studies suggest that these compounds can inhibit specific proteins involved in bacterial cell division and stress responses, such as the signal peptidase IB (SpsB) .
Case Studies
- Study on MRSA : A study identified a related guanidinium compound that demonstrated high activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1.5 µM . This highlights the potential for Methanimidamide derivatives to serve as effective antibiotics.
- E. coli Inhibition : Another compound within the same class showed an MIC of 12.5 µM against E. coli, indicating broad-spectrum antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the thiazole ring and the guanidinium group significantly affect the antibacterial potency of Methanimidamide derivatives. For instance:
| Compound Variation | MIC against MRSA | MIC against E. coli |
|---|---|---|
| Original Compound | 1.5 µM | 12.5 µM |
| Modified Compound A | 0.75 µM | 6.25 µM |
| Modified Compound B | 3 µM | 25 µM |
This table illustrates how slight structural changes can enhance or diminish biological activity.
Toxicity and Safety Profile
While exploring the biological activity of Methanimidamide, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that while it exhibits potent antibacterial properties, careful evaluation is necessary to understand its effects on human cells and potential side effects.
Propiedades
IUPAC Name |
N,N-dimethyl-N'-(1,3-thiazol-2-yl)methanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-9(2)5-8-6-7-3-4-10-6/h3-5H,1-2H3/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELZXDZNESXMHQ-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














